N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include amine derivatives, substituted benzotriazoles, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and benzotriazole ring play crucial roles in its mechanism of action, contributing to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
- 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 4-iodo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide
Uniqueness
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide is unique due to the presence of both a methoxyphenyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-29-15-9-7-14(8-10-15)24-22-17-11-6-13(12-18(17)23-24)21-20(26)16-4-2-3-5-19(16)25(27)28/h2-12H,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRHEPOMFKNYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.